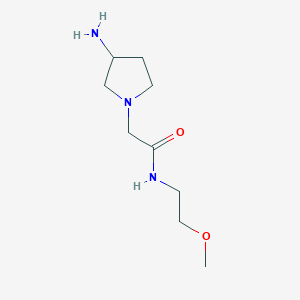![molecular formula C12H14FN3 B1468461 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1343128-70-0](/img/structure/B1468461.png)
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The resulting Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, serves as the precursor for subsequent metal complex formation. Various metal ions (Mn, Co, Ni, Cu, and Zn) coordinate with the Schiff base ligand to yield metal complexes .
Molecular Structure Analysis
The molecular structure of 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine consists of a pyrazole ring with a fluorophenyl group attached. The “O” and “N” donor atoms from the Schiff base ligand participate in coordination with the metal (II) ions in the formed complexes. Based on FT-IR, electronic spectra, and NMR data, a six-coordinated octahedral geometry is proposed for these complexes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The compound has been utilized in the synthesis of isostructural thiazoles with high yields. These thiazoles have been characterized through single crystal diffraction, revealing planar structures with unique orientations of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Crystal Structure Analysis
- Research includes the synthesis and X-ray single crystal structure determination of various pyrazole compounds. These studies highlight the dihedral angles formed between the pyrazole and fluoro-substituted rings, contributing to our understanding of their molecular geometry (Loh et al., 2013).
Biological Activity Study
- The compound has been investigated for its potential biological activities. Studies involved the synthesis of pyrazole derivatives and their subsequent analysis for antitumor, antifungal, and antibacterial properties. This includes theoretical calculations to predict biological activity against breast cancer and microbes (Titi et al., 2020).
Reductive Amination Process
- The compound plays a role in reductive amination processes. Research describes the reductive amination of certain aldehydes to synthesize secondary amines, a process important in creating biologically active molecules and pharmaceutical intermediates (Bawa, Ahmad, & Kumar, 2009).
Antimicrobial Activity
- Synthesized compounds involving the pyrazole structure have been evaluated for their antimicrobial activity. This includes the development of Schiff’s bases, azetidinones, and thiazolidinones, demonstrating varying degrees of antibacterial activity (Mistry, Desai, & Desai, 2016).
Molecular Docking Studies
- Molecular docking studies have been conducted on similar pyrazole derivatives. These studies help in understanding the interactions of these compounds at the molecular level, which is crucial for their potential application in drug development and other biological functions (Mary et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-3-1-2-10(6-12)8-16-9-11(4-5-14)7-15-16/h1-3,6-7,9H,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYGCYUNSEVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



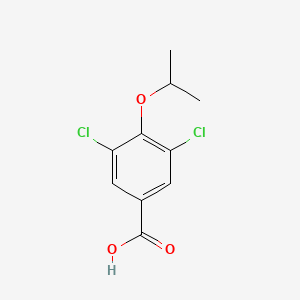

![4-[4-(5-Bromo-pyridin-3-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1468381.png)
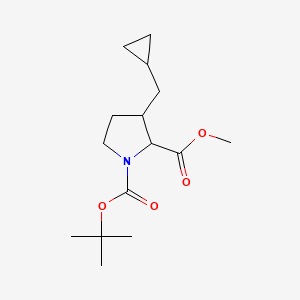
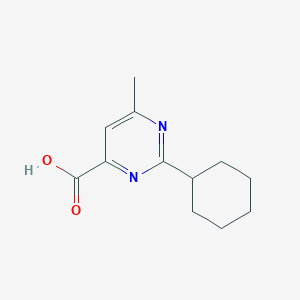
![8-Phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1468384.png)
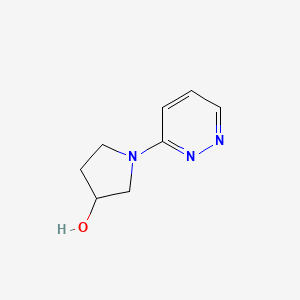


![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1468388.png)


